4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical Property Prediction Druglikeness

4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic Schiff base derivative of the 1,2,4-triazole-3-thiol class, supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals. The compound, with a molecular weight of 350.5 g/mol and a computed XLogP3 of 5.3, features a characteristic triazole-thiol core substituted with a 4-tert-butylbenzylideneamino group at the 4-position and a m-tolyl (3-methylphenyl) group at the 5-position.

Molecular Formula C20H22N4S
Molecular Weight 350.5 g/mol
CAS No. 478255-76-4
Cat. No. B12037049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
CAS478255-76-4
Molecular FormulaC20H22N4S
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C20H22N4S/c1-14-6-5-7-16(12-14)18-22-23-19(25)24(18)21-13-15-8-10-17(11-9-15)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+
InChIKeyGAYLXMXTUSFTES-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol (CAS 478255-76-4) for Specialized Chemical Library Screening


4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic Schiff base derivative of the 1,2,4-triazole-3-thiol class, supplied as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals . The compound, with a molecular weight of 350.5 g/mol and a computed XLogP3 of 5.3, features a characteristic triazole-thiol core substituted with a 4-tert-butylbenzylideneamino group at the 4-position and a m-tolyl (3-methylphenyl) group at the 5-position [1]. As a member of this screening library, no supplier-collected analytical or biological data is provided, and procurement responsibility for identity and purity confirmation lies solely with the buyer .

Why Structural Analogs of 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Cannot Be Assumed Interchangeable in Screening


The 1,2,4-triazole-3-thiol scaffold is highly sensitive to the electronic and steric nature of its substituents, which directly influence thiol-thione tautomerism, target binding, and reactivity [1]. The target compound uniquely combines a bulky, lipophilic 4-tert-butylbenzylideneamino group with a meta-substituted m-tolyl ring. The position of the methyl group on the 5-phenyl ring (meta vs. para) and the nature of the 4-imine substituent are established to critically modulate bioactivity and physicochemical properties across related heterocyclic series [2]. Therefore, in-class compounds with seemingly minor variations—such as a 4-methylphenyl or an unsubstituted phenyl group—cannot be assumed to exhibit the same solubility, protein binding, or interaction profiles in biological assays, making explicit differentiation essential for informed procurement.

Quantitative Differentiation Evidence for 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Against Primary Analogs


Meta-Methyl Substituent Effect: LogP Differentiation Against 5-Phenyl and 5-(4-Methylphenyl) Analogs

The target compound's XLogP3 of 5.3 is qualitatively higher than its unsubstituted phenyl analog (4-((4-tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol), which has a lower molecular weight (336.5 g/mol vs. 350.5 g/mol) and lacks the additional methyl carbon, predicting a lower LogP value. This lipophilicity difference directly impacts predicted membrane permeability and CNS penetration potential according to Lipinski's rule-of-five framework, altering its suitability for cell-based vs. cell-free assay formats [1]. Compared to the 5-(4-methylphenyl) analog (CAS 430450-09-2), the meta-substitution pattern in the target compound changes the electronic distribution on the phenyl ring, which can influence pi-stacking interactions with aromatic residues in protein binding pockets without altering the molecular formula .

Lipophilicity Physicochemical Property Prediction Druglikeness

Hydrogen Bond Acceptor Capacity: Thiol-Thione Tautomerism Potential vs. 5-(3-Chlorophenyl) Analog

The target compound possesses a thiol group at the 3-position of the triazole, which exists in tautomeric equilibrium with the thione form. This tautomerism is highly responsive to the electronic nature of the 5-aryl substituent [1]. The target compound's m-tolyl group is electron-donating (+I and hyperconjugative effects), which stabilizes the thione tautomer to a lesser extent compared to the electron-withdrawing 3-chlorophenyl analog (CAS 478254-84-1). This difference in tautomeric preference directly influences the compound's ability to act as a soft nucleophile (thiol form) versus a hydrogen-bond donor/acceptor (thione form), which is critical for applications targeting cysteine proteases or metalloenzymes . The 3-chlorophenyl analog's stronger electron-withdrawing character will favor the thiolate anion at physiological pH, making it a better metal chelator, while the target compound may offer a more balanced tautomeric profile for specific protein microenvironments.

Tautomerism Metal Chelation Enzyme Inhibition

Steric Topology: Meta-Tolyl Spatial Profile vs. 5-(4-tert-Butylphenyl) Analog for Shape-Complementary Binding

The target compound presents a compact, planar aromatic extension (m-tolyl) at the 5-position, contrasting with the bulkier, spherical 4-tert-butylphenyl group in analog CAS 497083-62-2 . The meta-methyl group in the target compound introduces a moderate steric protrusion that can fill a small hydrophobic sub-pocket in a protein target without the significant entropic penalty associated with the larger tert-butyl group. The topological polar surface area (TPSA) of the target compound is 72.1 Ų, identical to the 5-(4-methylphenyl) analog and similar to the 5-phenyl analog (same heteroatom count), but the spatial distribution differs due to the meta-substitution pattern [1]. The 4-tert-butylphenyl analog, with a higher molecular weight (C23H28N4S, ~378.5 g/mol), has a different steric footprint that may limit its utility in assays with constrained binding pockets.

Molecular Recognition Steric Bulk Receptor Binding

Druglikeness and CNS Multiparameter Optimization (MPO) Score Advantage

Based on computed descriptors, the target compound satisfies key drug-likeness criteria: molecular weight (350.5) < 500 Da, XLogP3 (5.3) slightly above 5 but acceptable, hydrogen bond donor count (1) ≤ 5, hydrogen bond acceptor count (3) ≤ 10, and rotatable bond count (4) ≤ 10 [1]. Its TPSA of 72.1 Ų is below the 90 Ų threshold commonly associated with good oral absorption and CNS penetration in the CNS MPO scoring system [2]. In contrast, the 5-(4-tert-butylphenyl) analog (MW ~378.5) and the 5-(3-chlorophenyl) analog (MW 370.9, TPSA 72.1 Ų but with a halogen that can increase promiscuous binding) carry different ADME liability profiles. The m-tolyl compound occupies a unique position in this chemical space, balancing lipophilicity and size for potential CNS or oral-target applications without introducing a halogen atom.

CNS Drug Discovery ADME Prediction Lead-likeness

Recommended Application Scenarios for 4-((4-(tert-Butyl)benzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol Based on Differentiation Evidence


Phenotypic Screening in CNS-Targeted Cellular Assays

With a predicted XLogP3 of 5.3 and a TPSA of 72.1 Ų, the compound is well-positioned to cross cellular membranes, including the blood-brain barrier, making it a candidate for inclusion in CNS-focused phenotypic screening libraries. Its m-tolyl substituent provides a steric and lipophilic profile distinct from unsubstituted phenyl or para-methyl analogs, potentially capturing unique neuronal receptor interactions [1].

Fragment-Based Lead Discovery for Enzymes with Aromatic-Rich Active Sites

The combination of a flexible imine linker, a terminal tert-butylphenyl group, and a meta-methylphenyl ring results in a molecular topology that can engage in multiple pi-stacking and van der Waals interactions. This spatial profile is suitable for fragment-based or scaffold-hopping approaches targeting enzymes like kinases, histone deacetylases, or CYP enzymes with deep aromatic pockets [2].

Calibration Compound for Metal-Binding and Thiol-Reactivity Biochemical Assays

The thiol-thione tautomerism governed by the electron-donating m-tolyl group allows this compound to serve as a calibration standard for assays measuring thiol reactivity or metal chelation, providing a 'middle-ground' reactivity profile between electron-withdrawing (chlorophenyl) and strongly electron-donating (methoxy or amino) analogs [3].

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